1-amino-2,3-dihydro-1H-indene-5-carbonitrile
Description
1-Amino-2,3-dihydro-1H-indene-5-carbonitrile (CAS 783239-02-1) is a bicyclic organic compound with a fused indene backbone. Its molecular formula is C₁₀H₁₀N₂, and it has a molecular weight of 158.20 g/mol . The compound features an amino (-NH₂) group at position 1 and a nitrile (-CN) group at position 5 of the indene ring. It is stored under inert conditions at 2–8°C due to its sensitivity to light and moisture . The compound is of interest in medicinal chemistry as a chiral intermediate, with enantiomers such as the (S)-hydrochloride salt being synthetically accessible .
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10H,2,4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZWGKXBLSVMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,3-dihydro-1H-indene-5-carbonitrile can be synthesized through several methods. One common approach involves the use of transaminase enzymes to achieve stereoselective synthesis . Another method includes the reaction of appropriate indene derivatives with amine and nitrile groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Amino-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile, highlighting differences in substituents, molecular weights, and applications:
Biological Activity
1-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H12N2
- Molecular Weight : 176.23 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features an indene ring system with an amino group and a nitrile group, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation occurs.
- Receptor Binding : It interacts with cellular receptors, modulating signaling pathways involved in various physiological processes. This interaction can lead to altered cellular responses that may be beneficial in therapeutic contexts.
Antitumor Activity
A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
- Apoptosis Induction : Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis in treated cells.
Antibacterial Activity
The antibacterial properties of the compound were assessed against common bacterial strains:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These results suggest moderate antibacterial activity, making it a candidate for further investigation in antimicrobial therapy.
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that treatment with this compound led to a notable decrease in viability across multiple cancer cell lines. The compound's mechanism involved apoptosis induction, as evidenced by flow cytometry results showing increased rates of annexin V positivity.
Case Study 2: Antibacterial Activity
The compound was tested against Staphylococcus aureus and Escherichia coli to evaluate its antibacterial potential. The determined MIC values indicated that the compound could inhibit bacterial growth effectively, suggesting its utility as a potential antimicrobial agent.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a precursor for drug development targeting various diseases.
- Biochemistry : Investigated for enzyme inhibition and receptor binding studies.
Q & A
Q. What are the critical synthetic steps and reaction parameters for preparing 1-amino-2,3-dihydro-1H-indene-5-carbonitrile?
The synthesis involves multi-step reactions, including cyclization, nitrile group introduction, and amino functionalization. Key parameters include:
- Temperature control : Critical during cyclization (e.g., 80–100°C for indene ring formation) and nitrile group installation.
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or Pd-based catalysts for cross-coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) optimize nitrile formation, while toluene or THF may stabilize intermediates.
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used .
Q. How should researchers determine optimal storage conditions to maintain compound stability?
Stability is influenced by environmental factors:
- pH : Neutral conditions (pH 6–8) prevent degradation of the amino group.
- Temperature : Store at –20°C in airtight containers to avoid thermal decomposition.
- Light sensitivity : Amber vials mitigate photodegradation.
- Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity changes .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR (¹H/¹³C) : Assigns protons and carbons in the indene ring (e.g., δ 2.5–3.5 ppm for dihydro protons) and confirms the amino group (δ 1.5–2.0 ppm).
- IR spectroscopy : Identifies nitrile stretch (~2200 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (MW: 158.18 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation, especially for chiral derivatives .
Advanced Research Questions
Q. How to design experiments evaluating DDR1 inhibitory activity in pancreatic cancer models?
- In vitro assays :
- Use human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) treated with compound concentrations (0.1–100 µM).
- Measure IC₅₀ via MTT assays and validate DDR1 phosphorylation inhibition via Western blot (anti-p-DDR1 antibodies).
- In vivo xenografts : Administer compound (10–50 mg/kg, oral/IP) in immunodeficient mice and monitor tumor volume vs. controls.
- Selectivity profiling : Test against related kinases (e.g., DDR2, EGFR) to confirm specificity .
Q. What strategies resolve discrepancies in reported inhibitory concentrations (IC₅₀) across studies?
- Standardize assay conditions :
- Uniform cell passage numbers, serum concentrations, and incubation times.
- Validate kinase activity using recombinant DDR1 in ATP-binding assays.
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers.
- Meta-analysis : Adjust for variables like solvent (DMSO vs. aqueous) or temperature (25°C vs. 37°C) .
Q. How does salt formation (e.g., hydrochloride) impact solubility and bioactivity?
- Solubility enhancement : Hydrochloride salts improve aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) via protonation of the amino group.
- Bioactivity correlation : Compare IC₅₀ of free base vs. hydrochloride in cellular assays; salts may enhance membrane permeability.
- Synthetic protocol : Treat the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/water .
Q. What reaction conditions optimize incorporation into complex molecules for drug discovery?
- Functional group compatibility :
- Protect the amino group with Boc before Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
- Nitrile reduction (LiAlH₄ or H₂/Pd) to amines for peptide conjugation.
- Cross-coupling : Use Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C for indene ring functionalization.
- Click chemistry : Azide-alkyne cycloaddition with propargyl derivatives under Cu(I) catalysis .
Q. How to assess metabolic stability in preclinical pharmacokinetic studies?
- In vitro assays :
- Liver microsomes : Incubate compound (1 µM) with human/rat microsomes and NADPH; monitor depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- In vivo PK : Administer IV/oral doses (5–10 mg/kg) in rodents; calculate AUC, t₁/₂, and bioavailability.
- Metabolite ID : Use high-resolution MSⁿ to detect hydroxylated or glucuronidated derivatives .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
